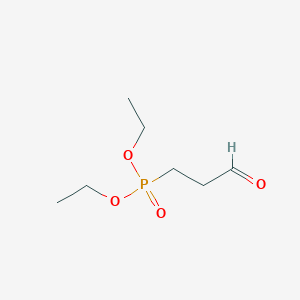

3-(Diethoxyphosphinyl)propanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

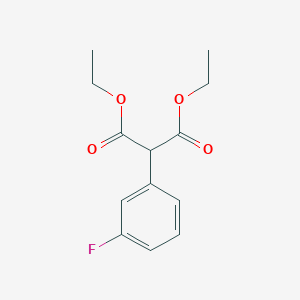

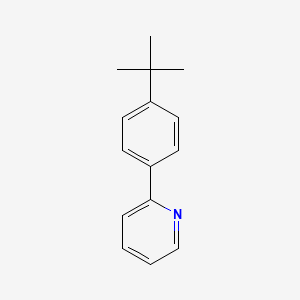

Molecular Structure Analysis

The molecular structure of 3-(Diethoxyphosphinyl)propanal consists of a carbon chain with an aldehyde group at one end and a phosphine oxide functional group at the other . The InChI representation of the molecule isInChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Diethoxyphosphinyl)propanal include a molecular weight of 194.17 g/mol, a topological polar surface area of 52.6 Ų, and a complexity of 159 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Herbicidal Activity

This compound has been used in the design and synthesis of novel herbicides targeting imidazole glycerol phosphate dehydratase (IGPD) in plants .

Medical Research

Environmental Research

Industrial Research

Synthesis of Nitrogen Heterocycles

The compound serves as a building block for synthesizing diverse classes of nitrogen heterocycles, including phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles .

Biomedical Applications

Phosphonate groups in compounds like 3-diethoxyphosphorylpropanal serve as non-hydrolyzable phosphate mimics and often inhibit enzymes utilizing phosphates as substrates in biomedical applications .

Direcciones Futuras

Mecanismo De Acción

Mode of Action:

3-diethoxyphosphorylpropanal likely exerts its effects through the following mechanisms:

Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to downstream effects, including vasodilation and inhibition of platelet function .

Chelation of Divalent Metal Ions: The compound’s three-dimensional structure allows it to chelate divalent metal ions (such as calcium) via its phosphonate groups. This interaction may influence cellular processes .

Propiedades

IUPAC Name |

3-diethoxyphosphorylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBLLKKWKHVTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473499 |

Source

|

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxyphosphinyl)propanal | |

CAS RN |

3986-95-6 |

Source

|

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.